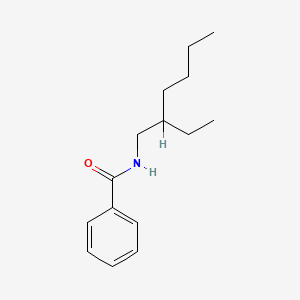

N-(2-ethylhexyl)benzamide

Description

Properties

IUPAC Name |

N-(2-ethylhexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJYKKAHUWSVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Ethylhexyl Benzamide and Analogues

Direct Amidation Strategies for N-Alkylated Benzamides

Direct amidation involves the formation of an amide bond in a single step from a carboxylic acid and an amine. This approach is highly desirable for its atom and step economy. orgsyn.org The primary challenge in the direct condensation of a carboxylic acid and an amine is the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.org Advanced methodologies overcome this by activating the carboxylic acid in situ or by using catalysts to facilitate the dehydration reaction. nih.govmdpi.com

Carbodiimide-Mediated Amidation Approaches

Carbodiimides are highly effective coupling reagents for amide synthesis, activating carboxylic acids to facilitate nucleophilic attack by an amine. rsc.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. rsc.orgpeptide.com EDC is often preferred in modern synthesis due to the water-solubility of its urea (B33335) byproduct, which allows for simple removal through aqueous extraction. peptide.comresearchgate.net

The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide and the corresponding urea byproduct. To improve yields, suppress side reactions, and minimize the risk of racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included. peptide.comnih.govrsc.org HOBt reacts with the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov A convenient protocol for amide bond formation, particularly for less reactive electron-deficient amines, involves using 1 equivalent of EDC, 1 equivalent of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt. researchgate.netnih.gov

Table 1: Reagents in Carbodiimide-Mediated Amidation

| Reagent | Function | Key Characteristics |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling reagent (activates carboxylic acid) | Forms a water-soluble urea byproduct, simplifying purification. peptide.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | Coupling reagent (activates carboxylic acid) | Forms a urea byproduct that is insoluble in most organic solvents. peptide.com |

| HOBt (1-hydroxybenzotriazole) | Additive | Minimizes racemization and suppresses side reactions by forming a more selective active ester intermediate. nih.govrsc.org |

| DMAP (4-(dimethylamino)pyridine) | Acyl transfer catalyst | Used with EDC to form a highly reactive acyliminium ion intermediate, especially effective for unreactive amines. nih.gov |

Acid Chloride Precursor Routes

A classic and robust method for synthesizing amides is the reaction of an amine with a pre-activated carboxylic acid derivative, most commonly an acid chloride. testbook.comvedantu.com For the synthesis of N-(2-ethylhexyl)benzamide, this involves the reaction of benzoyl chloride with 2-ethylhexylamine (B116587). This reaction is an example of the Schotten-Baumann reaction, first described in 1883. testbook.comvedantu.com

The Schotten-Baumann conditions typically employ a two-phase solvent system (e.g., an organic solvent and water) and an added base. testbook.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride. samdc.edu.in The chloride ion is eliminated, and a proton is lost from the nitrogen, forming the amide. A key feature of this method is the use of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. vedantu.combyjus.comorganic-chemistry.org This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org

A general laboratory procedure involves adding the acyl chloride dropwise to a solution of the amine in a suitable solvent, often in the presence of a base like triethylamine (B128534) or aqueous NaOH. rsc.org The use of a biphasic system allows the organic products to remain in the organic layer while the base neutralizes the HCl in the aqueous phase. testbook.com

Catalytic and Dehydrating Agent Facilitated Synthesis

In pursuit of greener and more efficient processes, significant research has focused on the catalytic direct amidation of carboxylic acids with amines. rsc.org These methods avoid the need for stoichiometric activating agents, reducing waste and cost. orgsyn.org The primary byproduct of this reaction is water, which must be removed to drive the equilibrium toward amide formation. mdpi.com

Boron-Based Catalysts: Boric acid and various organoboron compounds, particularly boronic acids, have emerged as highly effective, low-toxicity, and environmentally friendly catalysts for direct amidation. rsc.orgorgsyn.org Boric acid itself is a very low-cost catalyst for this transformation. chemrxiv.org The mechanism is thought to involve the formation of an ester or complex between the boric acid and the carboxylic acid's hydroxyl group, which enhances catalytic activity. orgsyn.org Electron-deficient arylboronic acids have been shown to be effective catalysts, typically requiring azeotropic reflux in high-boiling solvents like toluene (B28343) or xylene to remove water via a Dean-Stark apparatus. rsc.orgrsc.org More recently, ortho-iodophenylboronic acids have been developed that can catalyze direct amidation at room temperature in the presence of molecular sieves as a dehydrating agent. nih.govacs.org

Metal-Based Catalysts: Various transition metal salts, particularly those of titanium, iron, and zirconium, can also catalyze direct amidation. rsc.orgmdpi.com For instance, iron(III) chloride (FeCl₃) has been reported as an effective catalyst for the direct amidation of esters under solvent-free conditions. mdpi.comnih.gov Titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene, affording amides in high yields. rsc.org

Dehydrating Agents: The removal of water is critical for the success of catalytic direct amidation. mdpi.com While azeotropic distillation is common, the use of dehydrating agents like molecular sieves allows the reactions to proceed at lower temperatures. nih.govmdpi.com The type and activation method of the molecular sieves can have a significant impact on the reaction yield. mdpi.com It has been suggested that molecular sieves may play a dual role, acting not just as a water scavenger but also participating in the reaction mechanism. diva-portal.org

Multi-Step Synthesis Pathways via Ester Intermediates

An alternative to direct amidation is a two-step sequence involving the formation and subsequent aminolysis of an ester intermediate. This pathway can offer advantages in terms of purity and selectivity by allowing for the isolation and purification of the intermediate ester.

Esterification followed by Amidation Cascade Reactions

This synthetic route first involves the esterification of benzoic acid to form an intermediate such as methyl benzoate (B1203000) or phenyl benzoate. This can be achieved through standard methods like Fischer esterification (reacting benzoic acid with an alcohol under acidic catalysis).

The second step is the amidation of the ester. This reaction, often referred to as aminolysis, involves the displacement of the alkoxy or phenoxy group of the ester by an amine. While this reaction can be performed thermally, it often requires high temperatures and long reaction times. Catalysis can significantly improve the efficiency of this step. Iron(III) chloride (FeCl₃) has been successfully used to catalyze the direct amidation of esters with primary and secondary amines under solvent-free conditions at moderate temperatures (e.g., 80 °C). mdpi.comnih.gov This method is compatible with a range of esters and amines, providing the desired amides in good to excellent yields. mdpi.com Another approach involves using molecular iodine as a catalyst for the reaction of esters with nitriles under solvent-free conditions. jst.go.jp

Green Chemistry and Sustainable Synthesis Innovations for Benzamides

The principles of green chemistry are increasingly guiding the development of new synthetic methods for amides, aiming to reduce environmental impact and improve safety. rsc.orgacs.org Key innovations focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Catalytic direct amidation is inherently greener than traditional methods that use stoichiometric coupling reagents, as its only theoretical byproduct is water, leading to high atom economy. rsc.orgrsc.org The use of non-toxic, inexpensive, and reusable catalysts like boric acid, silica, and certain metal catalysts (e.g., iron) is a significant advancement. orgsyn.orgmdpi.comwhiterose.ac.uk

Another major trend is the reduction or elimination of volatile organic solvents. Several methodologies have been developed under solvent-free conditions. nih.govmdpi.com For example, the iron(III) chloride-catalyzed direct amidation of esters proceeds efficiently without any solvent. mdpi.comnih.gov Similarly, methoxysilanes have been used as coupling agents for solvent-free amide bond formation. nih.gov

Water is being explored as a green solvent for amide synthesis. A sustainable method for the direct amidation of esters has been reported using only water as the solvent, without any added catalyst or base. rsc.org This approach offers significant environmental benefits, and the alcohol byproduct can potentially be recovered and reused. rsc.org Furthermore, biocatalysis, using enzymes to perform amide bond couplings in aqueous media, represents a forefront of green chemistry, circumventing the need for large quantities of coupling reagents and organic solvents. rsc.org

| Green/Sustainable Methods | Water as solvent, solvent-free, biocatalysts | Environmentally benign, reduced waste, improved safety. rsc.orgrsc.org | May have limitations in substrate scope or require further development for industrial scale-up. whiterose.ac.uk |

Aqueous Phase Reaction Optimization and Solvent Minimization

The synthesis of amides, traditionally reliant on organic solvents, is undergoing a green transformation with a focus on aqueous phase reactions and solvent-free conditions. While direct synthesis of this compound in aqueous media is not extensively documented, general principles from related amide syntheses offer a clear pathway for optimization.

One promising approach is the use of micro-flow reactors, which enable rapid mixing of aqueous and organic phases. This technique has been successfully applied to peptide synthesis, where an organic layer containing a protected amino acid is reacted with an aqueous layer containing an unprotected amino acid. nii.ac.jp The precise control over reaction time and temperature in a micro-flow setup accelerates the amidation process while minimizing side reactions like racemization. nii.ac.jp This methodology could be adapted for this compound synthesis by reacting an activated benzoic acid derivative in an organic phase with 2-ethylhexylamine in an aqueous phase.

Solvent-free synthesis presents another green alternative. A reported method for general amide synthesis involves the trituration of a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating. researchgate.net This simple, efficient, and solvent-less procedure has been shown to produce various amides in good yields. researchgate.net The reaction is believed to proceed by shifting the equilibrium towards product formation, and the rate of reaction is notably high. researchgate.net Adapting this for this compound would involve reacting benzoic acid with an amine source in the presence of boric acid under solvent-free heating conditions.

The formation of ion-associate complexes in deionized water at room temperature also demonstrates the feasibility of aqueous-phase reactions for creating complex benzamide (B126) structures, suggesting that with the right reactants and conditions, organic solvents can be eliminated. nih.gov

Industrial Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification, which aims to make processes smaller, safer, and more energy-efficient. Key strategies include the adoption of continuous flow reactors, advanced catalytic systems, and methods for equilibrium control.

Continuous Flow Reactor Applications in Amide Synthesis

Continuous flow reactors offer significant advantages over traditional batch reactors for amide synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation. flinders.edu.au The synthesis of various amides has been successfully demonstrated in continuous flow systems, often resulting in higher yields and shorter reaction times compared to batch processes. flinders.edu.auresearchgate.net

For instance, a two-step continuous flow system has been developed for the oxidative amidation of methylarenes to amides, integrating oxidation and amide formation into a single, efficient operation. researchgate.net Another approach utilizes a jacketed screw reactor for the solvent-free, continuous synthesis of amides at room temperature, achieving almost complete conversion with residence times ranging from 30 to 300 seconds. rsc.org The application of such a system to the synthesis of this compound could involve continuously feeding benzoic acid (or an activated derivative) and 2-ethylhexylamine into the reactor. A patent for the continuous flow synthesis of tert-butyl peroxy-2-ethylhexyl carbonate, a structurally related compound, highlights the industrial interest in this technology for producing 2-ethylhexyl derivatives, achieving a total reaction time of not more than 180 seconds. google.com

Advanced Catalysis for Enhanced Conversion and Selectivity

The choice of catalyst is critical for achieving high conversion and selectivity in the synthesis of this compound. Modern catalysis offers a range of options, from metal-based systems to enzymes.

Ruthenium pincer complexes have been reported as effective catalysts for the acceptorless dehydrogenative coupling of aryl epoxides and amines to form amides, generating hydrogen gas as the only byproduct. rsc.org This method offers a green and atom-economical route to amides. For this compound, this would involve the reaction of a benzoyl precursor with 2-ethylhexylamine catalyzed by a ruthenium complex.

Palladium-catalyzed reactions, such as the Suzuki coupling, are also employed in the synthesis of complex benzamide derivatives. mdpi.com While more commonly used for C-C bond formation, palladium catalysts can be relevant in multi-step syntheses leading to functionalized benzamides.

Traditional coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are effective for ester and amide formation. mdpi.com This method was used to synthesize 2-ethylhexyl 5-bromothiophene-2-carboxylate, demonstrating its applicability for creating esters with the 2-ethylhexyl group. mdpi.com

Enzymatic catalysis, for example, using immobilized lipases like Novozym® 435, presents a highly selective and environmentally friendly option. researchgate.net Although often used for esterification, these biocatalysts can also catalyze amidation reactions under mild conditions, potentially in solvent-free systems. researchgate.net

Equilibrium Control and By-Product Removal Strategies

Amidation is a reversible reaction, and driving the equilibrium towards the product side is crucial for maximizing yield. nih.gov A common strategy is the removal of a volatile byproduct, such as water or methanol, from the reaction mixture. nih.gov In industrial settings, this can be achieved through techniques like reactive distillation or by using a Dean-Stark apparatus in batch processes.

In reactions like the Schotten-Baumann synthesis of amides from acyl chlorides, a base is required to neutralize the acidic byproduct (e.g., HCl). fishersci.de This neutralization effectively removes the acid from the equilibrium, driving the reaction to completion. fishersci.de The choice of base and its method of addition are critical to optimize the reaction.

Synthetic Approaches for Poly(benzamide) Systems Incorporating 2-Ethylhexyl Moieties

The incorporation of flexible side chains like the 2-ethylhexyl group onto rigid poly(benzamide) backbones is a key strategy to improve their solubility and processability without sacrificing their desirable thermal and mechanical properties.

Chain-Growth Polycondensation Techniques

Chain-growth polycondensation has emerged as a powerful technique for synthesizing well-defined aromatic polyamides with controlled molecular weights and narrow polydispersity. sonar.chtamu.edu This method allows for the creation of polymers with specific architectures, such as block copolymers and star-shaped polymers. tamu.edunih.gov

The synthesis of poly(p-benzamide)s with 2-ethylhexyl side chains has been demonstrated through the polymerization of monomers like phenyl 4-((2-ethylhexyl)amino)benzoate. sonar.ch The synthesis of this monomer involves the reductive alkylation of 4-aminobenzoic acid with 2-ethylhexanal, followed by esterification. sonar.ch

The polymerization is typically carried out at low temperatures (e.g., -70 °C) using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and a suitable initiator. sonar.ch The control over molecular weight is a key feature of this technique, as demonstrated by the synthesis of polymers with varying defined molecular weights. sonar.ch

Table 1: Synthesis of Telechelic Poly(benzamide)s with 2-Ethylhexyl Side Chains

| Polymer | Monomer | Initiator | Base | Temperature (°C) | Mn (GPC) | PDI (GPC) |

|---|---|---|---|---|---|---|

| P3 | M3 | Diphenyl terephthalate | LiTMP | -70 | 5,200 | 1.12 |

| P4 | M4 | Diphenyl terephthalate | LiTMP | -70 | 6,800 | 1.15 |

Data sourced from synthesis of telechelic poly(benzamide)s research. sonar.ch

Mn = Number-average molecular weight; PDI = Polydispersity index

This approach has also been used to create more complex architectures, such as star-shaped poly(p-benzamide)s, by employing multifunctional initiators. tamu.edu The synthesis of these materials requires careful optimization to prevent self-polycondensation of the monomer, which can lead to contamination with linear polymers. tamu.edu

Post-Polymerization Functionalization of Polymer End Groups

The introduction of specific functionalities at the chain ends of polymers after their initial synthesis, a process known as post-polymerization functionalization, offers a versatile and powerful strategy for creating tailor-made macromolecules. This approach is particularly valuable for synthesizing polymers with terminal groups that might not be stable under the conditions of the polymerization reaction itself. In the context of producing polymers with this compound end groups, this methodology allows for the precise installation of the desired moiety onto a pre-formed polymer backbone.

A notable application of this strategy involves the end-group modification of well-defined telechelic poly(p-benzamide)s. sonar.chrero.chscite.airesearchgate.netzenodo.org These polymers can be synthesized via chain-growth condensation polymerization to have reactive ester groups, such as phenyl or pentafluorophenyl esters, at their termini. sonar.chresearchgate.net These activated end groups are susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond and the functionalization of the polymer chain end. sonar.ch

The synthesis of the precursor polymer typically involves the polymerization of a monomer like phenyl-4-((2-ethylhexyl)amino)benzoate, which provides solubility and the repeating benzamide unit. sonar.ch The polymerization is initiated with a bifunctional initiator, such as diphenyl terephthalate, in the presence of a non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -70 °C) to ensure a controlled, living polymerization process. sonar.chresearchgate.netnih.gov This yields a poly(p-benzamide) with reactive phenyl ester end groups.

The subsequent functionalization to attach the this compound group would involve the reaction of this telechelic polymer with 2-ethylhexylamine. This aminolysis reaction effectively displaces the phenolate (B1203915) leaving group from the polymer chain end, resulting in the desired terminal this compound structure. Research by the Kilbinger group has established a general protocol for such modifications, where the polymer is reacted with an excess of the desired amine in a suitable solvent. sonar.ch

Detailed research findings have demonstrated the efficacy of this end-capping method with various functional amines. sonar.ch The successful conversion of the ester end groups to amide end groups is typically confirmed through analytical techniques such as ¹H NMR spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry, which verify the quantitative transformation and the chemical structure of the new end group. sonar.chzenodo.org Gel permeation chromatography (GPC) is also used to confirm that no degradation of the polymer backbone occurs during the modification process. sonar.ch

The general conditions for the post-polymerization functionalization of poly(p-benzamide)s with amine nucleophiles are summarized in the table below, based on established methodologies.

| Parameter | Condition |

|---|---|

| Polymer Substrate | Telechelic poly(p-benzamide) with phenyl or pentafluorophenyl ester end groups |

| Nucleophile | Primary amine (e.g., 2-ethylhexylamine) |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Characterization | ¹H NMR, MALDI-ToF MS, GPC |

While the specific synthesis of a poly(benzamide) terminated with this compound via this method serves as a direct application of the established protocol, the versatility of the approach is highlighted by the successful incorporation of a variety of other functional groups. This demonstrates the robustness of using reactive ester-terminated poly(benzamide)s as platforms for creating diverse, end-functionalized polymers.

| Amine Reagent | Resulting End Group Functionality |

|---|---|

| Ethanolamine | Alcohol |

| Propargylamine | Alkyne |

| 3-Bromopropylamine | Alkyl Bromide |

| N-Boc-ethylenediamine | Protected Amine |

| Exo-N-(2-Aminoethyl)-5-norbornene-2,3-dicarboximide | Norbornene |

This post-polymerization functionalization strategy represents a key methodology for producing advanced polymer architectures. The ability to quantitatively modify the polymer end groups allows for the synthesis of macromonomers for subsequent polymerization steps or for the introduction of specific functionalities that can influence the material's final properties, such as its self-assembly behavior or surface characteristics. nih.gov

Chemical Reactivity, Derivatization, and Transformation Studies

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of N-(2-ethylhexyl)benzamide is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The amide group (-CONH-R) is a key influencer of both the rate and regioselectivity of these reactions.

The amide group is generally considered to be an activating group and an ortho, para-director. wikipedia.org This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance, thereby stabilizing the cationic intermediate (the arenium ion) formed during the substitution. This stabilization is more effective when the electrophile attacks the ortho or para positions. However, the bulky 2-ethylhexyl group may sterically hinder the ortho positions, potentially favoring substitution at the para position.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, predominantly at the para position.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in the corresponding halogenated derivatives. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by strong Lewis acids, would introduce acyl or alkyl groups onto the benzene ring. wikipedia.org

The general mechanism for these reactions involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. nih.gov

Oxidative Transformations of Amide-Adjacent Functional Groups

While the amide functional group itself is relatively resistant to oxidation, the adjacent alkyl group (2-ethylhexyl) and the benzene ring can undergo oxidative transformations under specific conditions. Research on the oxidation of N-alkyl benzamides has shown that reactions can be initiated at positions alpha to the nitrogen or on the aromatic ring. For instance, photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides can lead to the formation of functionalized hydroxyisoindolines under visible light stimulation with oxygen as the oxidant. rsc.org

Reductive Pathways of the Amide Linkage

The amide linkage in this compound is notably stable and resistant to reduction. However, it can be reduced to the corresponding amine, N-(2-ethylhexyl)benzylamine, using powerful reducing agents. wikipedia.org

Common methods for amide reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a strong and non-selective reducing agent capable of reducing amides to amines. masterorganicchemistry.comchemistrysteps.com The reaction typically requires an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. youtube.com The mechanism involves the initial complexation of the aluminum hydride to the carbonyl oxygen, followed by the transfer of hydride ions. chemistrysteps.com

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org While effective, this process often demands harsh conditions, such as high pressures (above 197 atm) and elevated temperatures (exceeding 200 °C). wikipedia.org Specialized catalysts like copper chromite or rhenium oxides can be employed. wikipedia.org More recent developments have seen the use of homogeneous ruthenium pincer complexes that can catalyze amide hydrogenation under milder conditions, even at room temperature. nih.govacs.orgrsc.org

The general outcome of the reduction of an amide like this compound is the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

Investigations into Amide Nitrogen Reactivity

The reactivity at the amide nitrogen is central to the chemical behavior of this compound, particularly in nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms at Amide Nitrogen

Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. researchgate.net This low reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance reduces the electrophilicity of the carbonyl carbon.

Hydrolysis is a key example of nucleophilic acyl substitution for amides. This reaction can be carried out under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the amine (2-ethylhexanamine) is eliminated, yielding benzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. arkat-usa.org The expulsion of the amide anion (a poor leaving group) is the rate-limiting step and is often facilitated by protonation from a water molecule in the workup, resulting in the formation of a benzoate (B1203000) salt and 2-ethylhexanamine. arkat-usa.orgacs.org

The kinetics of hydrolysis for N-substituted amides can be influenced by steric and electronic effects of the substituents. acs.org

Heteroatom Substitution Effects and Resonance Reduction

The degree of resonance in an amide bond can be significantly altered by substituting the hydrogen on the nitrogen with electronegative heteroatoms. While this compound itself does not have a heteroatom directly attached to the nitrogen (other than the carbonyl carbon), understanding this principle provides insight into the stability of the amide bond. When one or more electronegative atoms are attached to the amide nitrogen, they can withdraw electron density, leading to a more pyramidal nitrogen atom and a reduction in resonance stabilization. nih.gov This reduction in resonance can be as much as 50% compared to a standard amide like N,N-dimethylacetamide. nih.gov Such a reduction in resonance would, in principle, increase the reactivity of the amide towards nucleophilic attack at the carbonyl carbon.

Degradation Pathways and Chemical Stability under Various Conditions

The stability of this compound is a critical aspect, particularly concerning its environmental fate and persistence. The primary degradation pathways are expected to be hydrolysis and, under certain conditions, thermal or photodegradation.

Hydrolytic Stability: As discussed, the amide bond is relatively stable to hydrolysis, requiring acidic or basic conditions and often elevated temperatures to proceed at a significant rate. arkat-usa.org The rate of hydrolysis will be dependent on pH and temperature.

Thermal Degradation: The thermal stability of amides is generally high. At elevated temperatures, degradation of polyamides has been shown to initiate via chain scission, often at the linkages involving heteroatoms. researchgate.netdtic.mil For this compound, thermal degradation would likely involve the cleavage of the C-N bond or fragmentation of the 2-ethylhexyl group at very high temperatures. Studies on related polymers show that decomposition in an inert atmosphere often occurs in a single stage, while in the presence of air, a two-stage decomposition is observed. researchgate.net

Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV light. For benzamide-containing structures, this can involve reactions sensitized by other co-existing compounds in an aqueous environment. mdpi.com The presence of chromophores in the molecule allows for the absorption of light, which can lead to the formation of reactive intermediates and subsequent degradation products. nih.govmdpi.comnih.gov The specific photodegradation products of this compound would depend on the conditions, such as the wavelength of light and the presence of other reactive species like hydroxyl radicals.

The following table summarizes the expected reactivity of this compound under various conditions:

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | N-(2-ethylhexyl)-4-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N-(2-ethylhexyl)-4-bromobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-ethylhexyl)-4-acylbenzamide |

| Reduction | ||

| Amide Reduction | 1. LiAlH₄, THF2. H₂O | N-(2-ethylhexyl)benzylamine |

| Catalytic Hydrogenation | H₂, High Pressure, High Temp., Catalyst | N-(2-ethylhexyl)benzylamine |

| Hydrolysis | ||

| Acidic | H₃O⁺, Heat | Benzoic acid and 2-ethylhexylammonium salt |

| Basic | 1. NaOH, Heat2. H₃O⁺ | Benzoic acid and 2-ethylhexanamine |

Impact of Environmental Factors on Compound Integrity

The integrity of this compound can be compromised by several environmental factors, primarily through hydrolysis and thermal degradation. The stability of the amide bond is significantly influenced by the presence of water, pH, and temperature.

Hydrolysis:

The amide bond in this compound is susceptible to hydrolysis, a reaction that cleaves the bond to yield benzoic acid and 2-ethylhexylamine (B116587). This process can be catalyzed by both acids and bases. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The departure of the 2-ethylhexylamine as a leaving group, followed by deprotonation, results in the formation of benzoic acid. The amine will be protonated under acidic conditions. youtube.comkhanacademy.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the 2-ethylhexylamido anion (a poor leaving group) is the rate-determining step. This is followed by a rapid deprotonation of the carboxylic acid by the strongly basic amide anion to form a carboxylate salt and 2-ethylhexylamine. youtube.comkhanacademy.org

The rate of hydrolysis is generally slow at neutral pH but is significantly accelerated in the presence of strong acids or bases. uregina.ca Computational studies on the alkaline hydrolysis of other secondary amides, such as N-methylbenzamide, have shown that the process involves the formation of a tetrahedral adduct, and the rate-determining step is associated with the breaking of the C-N bond. researchgate.net

Thermal Degradation:

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this compound are unavailable, research on the thermal decomposition of related N,N-dialkoxyamides indicates that homolysis of the N-O bond occurs at temperatures around 155 °C, leading to the formation of alkoxyamidyl and alkoxyl free radicals. nih.gov By analogy, the thermal degradation of this compound would likely involve the homolytic cleavage of the C-N and C-C bonds at higher temperatures, leading to a complex mixture of smaller molecules. The presence of the 2-ethylhexyl group, with its branched structure, may influence the fragmentation pattern.

Photodegradation:

The impact of light on the integrity of this compound is not well-documented. However, many organic molecules are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. For related compounds like N-nitrosamines, UV photolysis is an effective degradation method, with the rate being pH-dependent. oak.go.kr It is plausible that this compound could undergo photochemical reactions, potentially leading to the cleavage of the amide bond or transformations involving the aromatic ring, especially in the presence of photosensitizers.

Table 1: General Impact of Environmental Factors on N-Alkylbenzamides

| Environmental Factor | General Effect on N-Alkylbenzamides | Probable Products for this compound |

| Acidic pH | Hydrolysis of the amide bond youtube.comkhanacademy.org | Benzoic acid and 2-ethylhexylammonium salt |

| Basic pH | Hydrolysis of the amide bond youtube.comkhanacademy.org | Benzoate salt and 2-ethylhexylamine |

| Elevated Temperature | Thermal decomposition via radical pathways nih.gov | Complex mixture of smaller hydrocarbons, benzoic acid derivatives, and nitrogenous compounds. |

| UV Radiation | Potential for photodegradation oak.go.kr | Cleavage of the amide bond, reactions on the aromatic ring. |

Rearrangement Reactions and Formation of Reactive Intermediates

While this compound, as a secondary amide, is not expected to undergo classical amide rearrangements like the Hofmann rearrangement (which is specific to primary amides), other types of rearrangements and the formation of reactive intermediates are conceivable under specific reaction conditions. stackexchange.comfiveable.me

Potential Rearrangement Reactions:

Oxidative Rearrangements: Studies on the oxidative rearrangement of secondary amines using hypervalent iodine reagents have shown that a 1,2-C-to-N migration can be induced. acs.org If the amide bond of this compound were to be cleaved to yield 2-ethylhexylamine, this secondary amine could potentially undergo such a rearrangement in the presence of a suitable oxidizing agent, leading to structurally different products.

Beckmann-type Rearrangements (Hypothetical): The Beckmann rearrangement involves the conversion of an oxime to an amide. masterorganicchemistry.com While not a direct reaction of the amide itself, if this compound were to be used as a starting material to synthesize a related ketoxime, a subsequent Beckmann rearrangement could be a potential transformation pathway to a different substituted amide. masterorganicchemistry.com

Formation of Reactive Intermediates:

The generation of reactive intermediates from this compound would likely occur under energetic conditions such as high heat or in the presence of potent reagents.

Radical Intermediates: As mentioned in the context of thermal degradation, homolytic cleavage of bonds in this compound at high temperatures would lead to the formation of various radical intermediates. nih.gov These could include a benzoyl radical, a 2-ethylhexylaminyl radical, and various alkyl radicals from the fragmentation of the 2-ethylhexyl group.

Carbocation Intermediates: In strongly acidic media, protonation of the amine leaving group during hydrolysis could lead to the formation of a 2-ethylhexyl carbocation, although this is less likely than a concerted departure with a water molecule.

Nitrenium Ions (Hypothetical): While less common for amides, the formation of nitrenium ions (R₂N⁺) as reactive intermediates is known in other contexts. It is conceivable that under specific oxidative conditions, a nitrenium ion intermediate could be generated from the secondary amine derived from this compound.

Computational studies on the reactivity of N-substituted amides can provide further insights into the potential transition states and intermediates involved in their reactions. For example, DFT calculations have been used to study the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, elucidating the reactivity of different tautomeric forms. mdpi.comresearchgate.net Similar computational approaches could be applied to this compound to predict its reactivity and the nature of potential intermediates in various transformations.

Table 2: Potential Reactive Intermediates from this compound Derivatives

| Reactive Intermediate | Potential Formation Pathway |

| Benzoyl Radical | Thermal homolysis of the C(O)-N bond nih.gov |

| 2-Ethylhexylaminyl Radical | Thermal homolysis of the C(O)-N bond nih.gov |

| 2-Ethylhexyl Carbocation | Acid-catalyzed hydrolysis (minor pathway) |

| Nitrenium Ion | Oxidation of the corresponding secondary amine acs.org |

Advanced Spectroscopic Analysis and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(2-ethylhexyl)benzamide, ¹H and ¹³C NMR spectra would provide detailed information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the downfield region (δ 7.4-8.0 ppm). The amide proton (N-H) would likely appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent. The protons of the 2-ethylhexyl group would appear in the upfield region (δ 0.8-3.5 ppm), with characteristic splitting patterns revealing their connectivity.

The ¹³C NMR spectrum would complement this information, showing a signal for the carbonyl carbon around 167 ppm and signals for the aromatic carbons between 127-135 ppm. The aliphatic carbons of the 2-ethylhexyl group would resonate in the upfield region (δ 10-45 ppm).

Conformational analysis of this compound by NMR would focus on the rotational isomerism around the amide C-N bond. researchgate.net Due to the partial double bond character of this bond, rotation is restricted, potentially leading to the existence of E and Z conformers. researchgate.net Variable temperature NMR studies can be employed to determine the energy barrier for this rotation. researchgate.net Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred spatial arrangement of the bulky 2-ethylhexyl group relative to the benzoyl moiety. arxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~167 |

| N-H | Variable (broad) | - |

| Aromatic C-H (ortho) | ~7.8 | ~128 |

| Aromatic C-H (meta, para) | ~7.4-7.5 | ~127, ~131 |

| Aromatic C (quaternary) | - | ~134 |

| N-CH₂ | ~3.3 | ~43 |

| CH (ethylhexyl) | ~1.6 | ~39 |

| CH₂ (ethylhexyl) | ~1.3-1.4 | ~31, ~29, ~24, ~23 |

| CH₃ (ethylhexyl) | ~0.9 | ~14, ~11 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key vibrational modes include the N-H stretching vibration, typically observed as a sharp peak around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, prominent band expected in the region of 1630-1680 cm⁻¹. msu.edu The N-H bending vibration (Amide II band) usually appears around 1550-1650 cm⁻¹. Additionally, the spectrum would show absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and aliphatic C-H stretching from the 2-ethylhexyl group just below 3000 cm⁻¹. msu.edunist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The benzoyl portion of this compound acts as a chromophore. It is expected to exhibit absorption bands in the UV region, characteristic of the π → π* and n → π* electronic transitions of the conjugated system of the benzene (B151609) ring and the carbonyl group. nih.govscience-softcon.de

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Strong |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H (Amide II) | Bend | 1550-1650 | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern of aromatic amides under electron ionization (EI) is well-characterized. nih.gov A common and diagnostic fragmentation pathway is the cleavage of the amide bond (N-CO). nih.govyoutube.com This α-cleavage results in the formation of a highly stable, resonance-stabilized benzoyl cation at a mass-to-charge ratio (m/z) of 105. youtube.comresearchgate.net This ion often represents the base peak in the spectrum. The benzoyl cation can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77. youtube.comresearchgate.net

Fragmentation can also occur within the 2-ethylhexyl side chain, leading to a series of peaks corresponding to the loss of alkyl fragments. libretexts.org These characteristic fragmentation patterns provide definitive confirmation of the compound's structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 233 | Molecular Ion [M]⁺ | [C₁₅H₂₃NO]⁺ |

| 120 | [M - C₈H₁₇]⁺ | [C₇H₆NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction Analysis for Solid-State Conformation

An XRD analysis would reveal the solid-state conformation of the molecule. It would likely show that the amide group is planar. A key feature in the crystal packing of secondary amides is hydrogen bonding. It is expected that molecules of this compound would be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric structures. nih.gov The bulky and flexible 2-ethylhexyl group would significantly influence the crystal packing, likely arranging itself to minimize steric hindrance. The analysis would also determine the dihedral angle between the plane of the phenyl ring and the amide plane. nih.gov

Electron Spin Resonance (ESR) Spectroscopic Studies of Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. nih.gov The technique provides information about the electronic structure and environment of the paramagnetic center. nih.gov

While this compound itself is a diamagnetic molecule and therefore ESR-inactive, it can act as a ligand to form complexes with paramagnetic transition metals (e.g., Cu(II), Mn(II), Fe(III)). mdpi.com ESR spectroscopy would be an invaluable tool for characterizing such metal complexes. nih.gov The analysis of the ESR spectrum could determine the oxidation state of the metal, provide details about the coordination geometry, and quantify the covalent character of the metal-ligand bonds. rsc.org Although no specific ESR studies on metal complexes of this compound have been reported, this technique remains essential for investigating the magnetic and electronic properties of any potential paramagnetic derivatives.

Computational and Theoretical Investigations of N 2 Ethylhexyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. mdpi.com For N-(2-ethylhexyl)benzamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This procedure systematically alters the molecule's geometry to find the configuration with the lowest possible energy. mdpi.com

Commonly, these calculations utilize hybrid functionals like B3LYP in combination with basis sets such as 6-311+G* or 6-31+G(d,p). researchgate.netnih.gov The choice of functional and basis set provides a balance between computational cost and accuracy. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. For instance, in related benzamide (B126) structures, the C=O bond length is a key parameter, typically calculated to be around 1.22-1.25 Å, which agrees well with experimental X-ray diffraction data. mdpi.com Similarly, the C-N bond length is another important indicator of the amide group's electronic environment. nih.gov These optimized geometries represent a local minimum on the potential energy surface and serve as the foundational structure for subsequent computational analyses. mdpi.comarxiv.org

The following table presents typical geometric parameters for a benzamide core, as determined by DFT calculations, which provide a reference for understanding the structure of this compound.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.230 Å |

| C-N Bond Length | The length of the amide carbon-nitrogen bond. | ~1.360 Å |

| N-H Bond Length | The length of the amide nitrogen-hydrogen bond. | ~1.009 Å |

| O=C-N Bond Angle | The angle within the amide functional group. | ~122° |

| C-N-H Bond Angle | The angle involving the amide nitrogen. | ~120° |

Note: These values are representative of benzamide structures and may vary slightly for this compound specifically.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. mdpi.com For benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net This value helps in understanding the molecule's propensity to engage in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. youtube.com In benzamides, the HOMO is often localized over the benzene (B151609) ring and the amide group, while the LUMO may be distributed over the carbonyl group and the aromatic ring. researchgate.netresearchgate.net

| Orbital/Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates high reactivity and polarizability; a large gap indicates high stability. mdpi.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for analyzing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its electrophilic and nucleophilic regions.

The map uses a color spectrum to represent different potential values. Typically, regions with the most negative electrostatic potential, shown in red, are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often found around electronegative atoms like oxygen. Conversely, regions with the most positive electrostatic potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For a molecule like this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the amide hydrogen would exhibit a positive potential (blue), indicating its susceptibility to interaction with nucleophiles. The aromatic ring typically displays a mix of negative potential above and below the plane (due to pi-electrons) and slightly positive potential around the hydrogen atoms. researchgate.net This analysis is crucial for understanding hydrogen bonding interactions and the initial steps of ligand-receptor binding. researchgate.net

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | Electron-rich region, preferred site for electrophilic attack. researchgate.net |

| Yellow/Green | Intermediate/Neutral | Region of moderate to low electrostatic potential. |

| Blue | Most Positive | Electron-deficient region, preferred site for nucleophilic attack. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations provide insights into its conformational flexibility and how it interacts with biological targets, such as proteins or enzymes. ijnc.ir

The simulation begins with an initial structure, often obtained from DFT geometry optimization, which is then placed in a simulated environment, typically a box of water molecules with ions to neutralize the system. ijnc.ir The forces between atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved iteratively to track the trajectory of each atom. nih.govijnc.ir

These simulations reveal the dynamic nature of the molecule, including the rotation of single bonds and the flexibility of the ethylhexyl chain. This information is critical because a molecule's conformation can change significantly upon binding to a target. nih.gov When simulating a ligand-target complex, MD can assess the stability of the binding pose predicted by molecular docking. nih.gov It allows for the observation of how the ligand adjusts its conformation within the binding pocket and the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds over the simulation period. nih.gov

Quantum Chemical Parameter Derivations and Chemical Activity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be derived to further quantify the chemical reactivity and activity of this compound. researchgate.netrasayanjournal.co.in These global reactivity descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Key parameters include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it quantifies the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ), this index measures the electrophilic power of a molecule. rasayanjournal.co.in

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they are correlated with biological activities to predict the potency of new chemical entities. mdpi.com

| Parameter | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. rasayanjournal.co.in |

In Silico Molecular Docking Studies for Predictive Binding Affinity and Interaction Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comresearchgate.net For this compound, docking studies are used to predict its binding affinity and interaction mechanism with specific biological targets.

The process involves placing the 3D structure of the ligand into the binding site of the receptor. mdpi.com A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding energy. mdpi.com Lower binding energy values (more negative) typically indicate a more stable and favorable interaction. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For example, studies on various benzamide derivatives show that the amide group frequently participates in hydrogen bonding with amino acid residues in the active site of enzymes. mdpi.comresearchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for the molecule's biological activity. nih.gov

| Interaction Type | Description | Key Atoms in this compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H (donor), Carbonyl C=O (acceptor). |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Benzene ring, ethylhexyl group. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring. |

Analysis of Hydrogen Bonding Patterns and Other Non-Covalent Interactions

A detailed analysis of non-covalent interactions, particularly hydrogen bonds, is essential for understanding the structural stability and binding characteristics of this compound. The benzamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov

In computational studies, these interactions are identified and characterized based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle of the bond. In the context of a protein-ligand complex, this compound can form conventional hydrogen bonds with amino acid residues like serine, threonine, or glutamic acid. ijnc.ir For instance, the amide N-H can donate a hydrogen to a backbone carbonyl oxygen of a protein, or the benzamide's carbonyl oxygen can accept a hydrogen from the side chain of a residue like tyrosine. ijnc.ir

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anti-Parasitic Activity Investigations

The therapeutic potential of benzamide (B126) derivatives extends to the realm of parasitic diseases, with research indicating possible applications against protozoan pathogens. These compounds are being investigated for their ability to interfere with essential pathways in parasites like Toxoplasma gondii and Plasmodium falciparum.

Modulation of Protozoan Pathogen Pathways (e.g., Toxoplasma gondii, Plasmodium falciparum)

Toxoplasma gondii, a widespread protozoan parasite, can cause severe illness in immunocompromised individuals. nih.govmdpi.com Similarly, Plasmodium falciparum is the deadliest species of malaria parasite, responsible for a significant global health burden. nih.gov Current treatments for toxoplasmosis, such as a combination of pyrimethamine (B1678524) and sulfadiazine, can have considerable adverse effects, highlighting the need for novel therapies. mdpi.com

Research into novel compounds has shown that certain benzamide derivatives possess anti-parasitic properties. For instance, N-benzoyl-2-hydroxybenzamides have been identified as a class of compounds effective against T. gondii in both laboratory and pre-clinical models, with a lead compound, QQ-437, demonstrating robust activity. nih.gov The mechanism of action for these compounds appears to involve the disruption of a unique secretory pathway in the parasite. nih.gov This pathway is responsible for trafficking proteins to essential organelles such as micronemes, rhoptries, and dense granules, which are crucial for the parasite's ability to invade host cells and replicate. nih.gov Treatment with these benzamides leads to alterations in these organelles. nih.gov

Furthermore, a piperidinyl-benzimidazolone scaffold, which incorporates a benzamide-like structure, has been evaluated for its effects on both T. gondii and P. falciparum. nih.gov In T. gondii, these compounds were found to inhibit cell division. nih.gov In P. falciparum, they inhibited the proliferation of the parasite's erythrocytic stages. nih.gov

Interestingly, the compound QQ-437, an N-benzoyl-2-hydroxybenzamide, has also shown activity against chloroquine-resistant P. falciparum, suggesting a potential role in overcoming drug resistance. nih.gov

Antimicrobial Research Endeavors

The broad utility of benzamide derivatives is further underscored by their investigation as antimicrobial agents. These compounds have been explored for their efficacy against a range of bacteria and fungi, including those that pose a significant threat to human health and agriculture.

Antibacterial Efficacy Studies (e.g., against Pseudomonas aeruginosa, Micrococcus luteus, Mycobacterium tuberculosis, Salmonella Typhi)

Amide derivatives of benzoic acid have demonstrated a wide spectrum of pharmacological effects, including antibacterial activity. nanobioletters.com For example, Di-(2-ethylhexyl) phthalate, a compound with structural similarities to N-(2-ethylhexyl)benzamide, has shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Pseudomonas aeruginosa is a notoriously difficult-to-treat pathogen due to its high intrinsic resistance to many antibiotics. ekb.eg

Micrococcus luteus has been noted for its own antibacterial activities against foodborne pathogens. researchgate.netresearchgate.net

Salmonella Typhi is the causative agent of typhoid fever, and the emergence of extensively drug-resistant (XDR) strains is a major public health concern. nih.gov Research into new classes of thiophene-based molecules, such as 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, has shown outstanding antibacterial action against XDR Salmonella Typhi. nih.gov

While direct studies on this compound are not available, the general activity of related amides and esters suggests that it could be a scaffold for developing new antibacterial agents.

Antifungal Potency Assessments (e.g., against plant pathogens, 14α-demethylase inhibition)

Fungal infections in both humans and plants present a significant challenge, and the azole class of antifungal drugs is a cornerstone of treatment. mdpi.comnih.gov These drugs primarily target the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.comnih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. mdpi.com

The development of resistance to existing azole antifungals has spurred the search for new inhibitors of CYP51. mdpi.comnih.gov While specific studies on this compound as a CYP51 inhibitor are not available, the broader class of nitrogen-containing heterocyclic compounds, which includes benzamides, is a key area of research for new antifungal agents. The structural features of benzamides could potentially be optimized to interact with the active site of CYP51.

Enzyme Inhibition Studies

The versatility of the benzamide scaffold is also evident in its application as a framework for designing enzyme inhibitors, particularly those relevant to neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibitory Potential

Alzheimer's disease is a complex neurodegenerative disorder with multiple contributing factors. nih.govnih.govresearchgate.netdocumentsdelivered.com A key therapeutic strategy involves the inhibition of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). nih.govnih.govresearchgate.netdocumentsdelivered.com AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, while BACE1 inhibitors reduce the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. nih.govnih.govresearchgate.netdocumentsdelivered.com

Numerous studies have focused on designing and synthesizing novel benzamide derivatives as potential inhibitors of these enzymes. For instance, a series of new benzamides were designed as multi-target-directed ligands against both AChE and BACE1. nih.gov One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed an inhibitory concentration (IC50) against AChE of 0.056 µM, which is comparable to the well-known drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov The same compound also exhibited inhibitory activity against BACE1 with an IC50 value of 9.01 µM. nih.gov

Another study reported the design of benzamide derivatives as multi-site AChE inhibitors. nih.govresearchgate.netdocumentsdelivered.com One compound, characterized by a central benzamide moiety, was a potent inhibitor of human AChE with a Ki of 6.47 nM and also showed inhibitory effects against BACE1. nih.govresearchgate.netdocumentsdelivered.com

These findings highlight the potential of the benzamide scaffold in the development of drugs for Alzheimer's disease. While this compound itself has not been specifically studied in this context, its core structure could serve as a starting point for the design of more complex and potent enzyme inhibitors.

Interactive Data Table of Benzamide Derivatives and Their Biological Activities

| Compound Class | Target Organism/Enzyme | Activity | Reference |

| N-benzoyl-2-hydroxybenzamides | Toxoplasma gondii | Low nanomolar range efficacy | nih.gov |

| Piperidinyl-benzimidazolone analogs | Toxoplasma gondii | Inhibition of cell division | nih.gov |

| Piperidinyl-benzimidazolone analogs | Plasmodium falciparum | Inhibition of erythrocytic stage proliferation | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | IC50 = 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-Secretase (BACE1) | IC50 = 9.01 µM | nih.gov |

| Benzamide derivative with isoquinoline (B145761) and acetophenone | Acetylcholinesterase (AChE) | Ki = 6.47 nM | nih.govresearchgate.netdocumentsdelivered.com |

| Benzamide derivative with isoquinoline and acetophenone | β-Secretase (BACE1) | Inhibitory effects observed | nih.govresearchgate.netdocumentsdelivered.com |

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for addressing hyperpigmentation. Although direct studies on this compound's effect on tyrosinase are not available, various N-substituted benzamide derivatives have demonstrated significant tyrosinase inhibitory activity.

Research has shown that N-benzylbenzamide derivatives can act as potent tyrosinase inhibitors researchgate.netnih.gov. The mechanism of inhibition is often related to the ability of the benzamide structure to chelate the copper ions within the active site of the tyrosinase enzyme, thereby preventing the catalytic oxidation of L-DOPA researchgate.net. The specific substitutions on the aromatic rings of the benzamide scaffold play a crucial role in the potency of this inhibition researchgate.netdoi.org. For instance, hydroxyl substitutions on the benzyl (B1604629) or benzoyl moieties can significantly enhance inhibitory activity nih.gov. The lipophilicity of substituents can also influence the ability of the compound to access the enzyme's active site doi.org.

Table 1: Tyrosinase Inhibitory Activity of Selected N-Benzylbenzamide Derivatives

| Compound | Substitution | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 15 | 3,5,2',4'-tetrahydroxyl | 2.2 | nih.gov |

| Derivative 1a | N-(acryloyl)benzamide | 36.71% inhibition | nih.gov |

| Derivative 1j | N-(acryloyl)benzamide | 25.99% inhibition | nih.gov |

Note: This table is illustrative of the activity of related benzamide compounds, not this compound itself.

Carbonic Anhydrase and Cholinesterase Inhibition Profiling

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance nih.gov. While the primary class of CA inhibitors are sulfonamides, research into other chemical scaffolds is ongoing nih.govmdpi.com. Currently, there is no specific data available on the inhibition of carbonic anhydrase by this compound. The inhibitory potential of N-alkylbenzamides against CAs is not a widely studied area, with research tending to focus on molecules that can effectively chelate the zinc ion in the enzyme's active site, a role typically fulfilled by sulfonamide groups nih.govdrugs.com.

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of neurotransmission. Their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease nih.govnih.gov. Studies on related benzamide structures have shown inhibitory activity against these enzymes. For example, 2-hydroxy-N-phenylbenzamides have been found to moderately inhibit both AChE and BuChE nih.gov. Furthermore, certain N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of BuChE, with some compounds exhibiting sub-nanomolar efficacy nih.gov. The mechanism of action for these inhibitors often involves binding to the active site gorge of the enzyme nih.gov.

Acid Ceramidase Inhibition Mechanisms

Acid ceramidase (AC) is an enzyme that breaks down ceramide, a pro-apoptotic lipid. Inhibition of AC can lead to an accumulation of ceramide and induce apoptosis, making it a target for cancer therapy nih.govmdpi.com. While various amide-containing compounds have been investigated as AC inhibitors, there is no specific research detailing the activity of this compound against this enzyme. Studies have focused on ceramide analogues and other structurally distinct amides that can competitively inhibit the enzyme nih.govkarger.com. For instance, certain 2-substituted aminoethanol amides have been shown to inhibit AC and induce apoptosis in cancer cells, accompanied by an increase in cellular ceramide levels nih.gov.

Cellular Mechanistic Investigations

While direct cellular studies on this compound are lacking, research on the broader class of N-substituted benzamides provides significant insight into their potential mechanisms of action at the cellular level, particularly concerning the induction of programmed cell death.

Induction of Programmed Cell Death (Apoptosis) Pathways

Numerous studies have demonstrated that N-substituted benzamides can induce apoptosis in various cancer cell lines nih.govnih.govresearchgate.net. This pro-apoptotic activity is a key area of interest for the development of novel anti-cancer agents nih.govresearchgate.net. The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation nih.gov.

Mitochondrial Pathway Involvement (e.g., Cytochrome c Release, Caspase Activation)

The primary mechanism by which N-substituted benzamides induce apoptosis appears to be through the intrinsic or mitochondrial pathway nih.govresearchgate.net. This pathway is initiated by cellular stress and converges on the mitochondria.

Studies on N-substituted benzamides have shown that these compounds can lead to the release of cytochrome c from the mitochondria into the cytosol. This release is a critical event in the apoptotic cascade, as cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome.

The formation of the apoptosome, in turn, activates initiator caspases, particularly caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell. Research has confirmed the activation of both caspase-9 and downstream caspases following treatment with N-substituted benzamides nih.govresearchgate.net.

Table 2: Key Events in Mitochondrial Apoptosis Induced by N-Substituted Benzamides

| Apoptotic Event | Observation | Consequence | Reference |

|---|---|---|---|

| Cytochrome c Release | Detected in cytosol following treatment | Formation of the apoptosome | nih.govresearchgate.net |

| Caspase-9 Activation | Processing of pro-caspase-9 to active form | Activation of executioner caspases | nih.govresearchgate.net |

This table summarizes findings for the general class of N-substituted benzamides.

p53-Independent Apoptotic Mechanisms

The tumor suppressor protein p53 is a critical regulator of apoptosis in response to cellular damage. However, many cancers have mutated or non-functional p53, making them resistant to conventional therapies that rely on this pathway. A significant finding in the study of N-substituted benzamides is their ability to induce apoptosis through a p53-independent mechanism nih.govresearchgate.net.

This has been demonstrated in studies using cancer cell lines that are deficient in p53. In these cells, N-substituted benzamides were still able to induce cytochrome c release, caspase activation, and subsequent apoptosis nih.govresearchgate.net. This suggests that the apoptotic signaling initiated by these compounds bypasses the need for p53 activation, making them potentially effective against a broader range of tumors, including those with p53 mutations.

An examination of available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound. Extensive searches have not yielded any studies detailing its effects on cell cycle modulation, including any potential to induce a G2/M block. Consequently, there is no research-based information to report on this specific biological mechanism for this compound.